molecular formula C9H18ClNO2 B1441678 3-Piperidinyl 2-methylpropanoate hydrochloride CAS No. 1220020-99-4

3-Piperidinyl 2-methylpropanoate hydrochloride

Cat. No.: B1441678
CAS No.: 1220020-99-4
M. Wt: 207.7 g/mol
InChI Key: BZAOVDMBZDSDHS-UHFFFAOYSA-N
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Description

3-Piperidinyl 2-methylpropanoate hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidinyl 2-methylpropanoate hydrochloride typically involves the esterification of 3-piperidinol with 2-methylpropanoic acid, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

Scientific Research Applications

Chemistry: 3-Piperidinyl 2-methylpropanoate hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity and stability make it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the development of drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases .

Industry: The compound is utilized in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings .

Mechanism of Action

The mechanism of action of 3-Piperidinyl 2-methylpropanoate hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine moiety can interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity. This interaction can lead to various pharmacological effects, such as analgesic, anti-inflammatory, and anticonvulsant activities .

Comparison with Similar Compounds

    Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.

    2-Methylpiperidine: A derivative with a methyl group attached to the piperidine ring.

    3-Piperidinol: A hydroxylated form of piperidine.

Uniqueness: 3-Piperidinyl 2-methylpropanoate hydrochloride is unique due to its ester functional group, which imparts distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and drug development .

Properties

IUPAC Name

piperidin-3-yl 2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-7(2)9(11)12-8-4-3-5-10-6-8;/h7-8,10H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAOVDMBZDSDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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